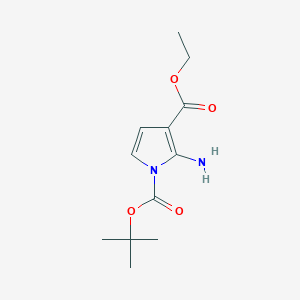
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C11H18N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.
Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to the amino group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted pyrrole derivatives.
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is employed in the development of new materials and catalysts.
作用機序
The mechanism of action of Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Ethyl 2-Amino-1-Boc-1H-pyrrole-3-carboxylate can be compared with other similar compounds:
Ethyl 2-Amino-1H-pyrrole-3-carboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl 2-Amino-1H-indole-3-carboxylate: Contains an indole ring instead of a pyrrole ring, leading to different chemical properties and applications.
Ethyl 2-Amino-1H-pyrrole-3-carboxamide: Has an amide group instead of an ester group, affecting its reactivity and solubility.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and industrial processes. Its unique chemical properties and reactivity make it a valuable tool in scientific research and development.
特性
分子式 |
C12H18N2O4 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
1-O-tert-butyl 3-O-ethyl 2-aminopyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-10(15)8-6-7-14(9(8)13)11(16)18-12(2,3)4/h6-7H,5,13H2,1-4H3 |
InChIキー |
BDWYLCBLJNCWHE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C=C1)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Trifluoromethyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15337906.png)
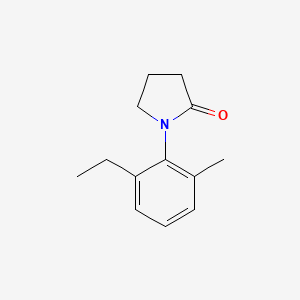
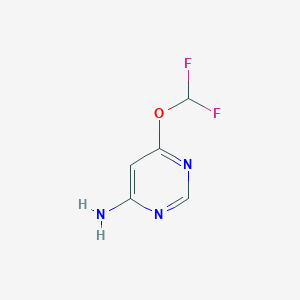
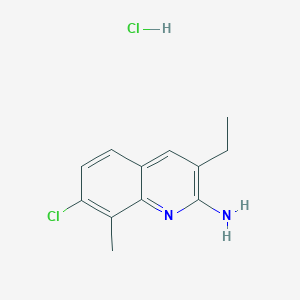

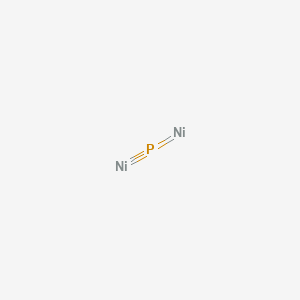
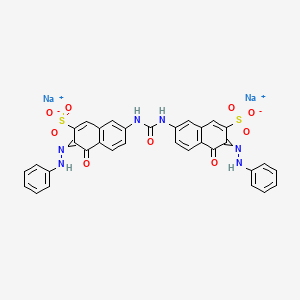
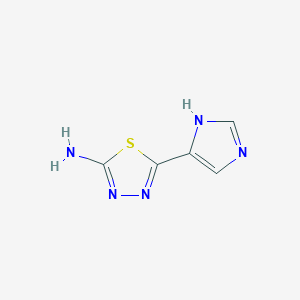
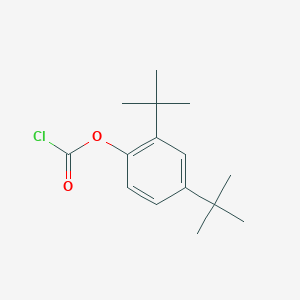
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
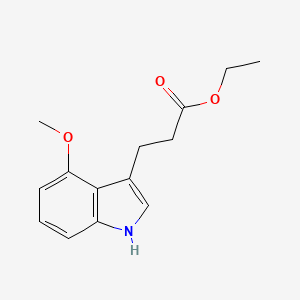
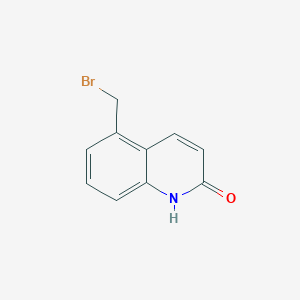

![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
